molecular formula C₁₄H₂₅NO₈ B1148118 Acarviosin CAS No. 80943-41-5

Acarviosin

Cat. No. B1148118
CAS RN: 80943-41-5
M. Wt: 335.35
InChI Key:
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Description

Acarviosin is a sugar composed of cyclohexitol linked to a 4-amino-4,6-dideoxy-D-glucopyranose . It is part of the potent α-amylase inhibitor acarbose and its derivatives . Acarviosin is a product of the degradation of acarbose by gut microbiota .


Synthesis Analysis

The synthesis of Acarviosin has been a subject of research. An improved synthesis of a hydroxylated ‘methyl β-acarviosin’ and efforts towards various deoxygenated versions of methyl β-acarviosin have been reported . A 1,3-linked variant of methyl β-acarviosin has also been synthesized .


Molecular Structure Analysis

Acarviosin has a complex molecular structure. It consists of 2 cyclic units connected by a glycosidic nitrogen linkage and is a structural analog of a disaccharide .


Chemical Reactions Analysis

Acarviosin is involved in various chemical reactions. It is a product of the degradation of acarbose by gut microbiota, and the glycoside hydrolase from gut bacteria Lactobacillus plantarum is able to hydrolyze acarbose to maltose and acarviosin .


Physical And Chemical Properties Analysis

Acarviosin has a molar mass of 335.353 g·mol−1 and a density of 1.488 g/mL . It is a sweet-tasting saccharide, and its relative sweetness often varies to a considerable degree .

Scientific Research Applications

  • Secondary Metabolite Profiling : Acarviostatins, which include Acarviosin, were profiled as secondary metabolites secreted by Streptomyces coelicoflavus. These metabolites, including novel acarviostatin homologues, are significant for researching secondary metabolomics in microorganisms and plants, particularly in metabolic profiling of aminooligosaccharides and similar natural products (Geng, Meng, Bai, & Luo, 2008).

  • Molecular Synthesis Studies : Research has focused on synthesizing molecules related to Methyl Acarviosin, aiming to produce potential inhibitors for enzymes processing β-D-glucosidic linkages. This includes the synthesis of hydroxylated ‘methyl β-acarviosin’ and various deoxygenated versions (McDonough, Stick, Tilbrook, & Watts, 2004).

  • Pseudo-Disaccharide Derivative Synthesis : An Acarviosin analogue was synthesized for potential applications in biochemistry, highlighting the flexibility and potential of Acarviosin in various molecular configurations (Ogawa & Sugizaki, 1986).

  • Enzymatic Interaction Studies : The interaction of Acarviosin with human pancreatic alpha-amylase was studied, providing insights into the mechanistic pathway of Acarviosin-related inhibitors and their potential application in diabetes treatment (Li, Begum, Numao, Park, Withers, & Brayer, 2004).

  • Inhibitory Activity on Alpha-Amylase : Acarviosin-containing oligosaccharides have been identified as potent inhibitors of alpha-amylase, suggesting their potential use in therapeutic applications related to digestive enzymes (Geng, Qiu, Zhu, & Bai, 2008).

  • Chemical Modification and Inhibitory Activities : Various analogues of Methyl Acarviosin were synthesized and tested for their inhibitory activities, offering potential applications in pharmacology and enzymology (Shibata, Kosuge, Mizukoshi, & Ogawa, 1992).

  • Enzymatic Synthesis of Selective Inhibitors : Novel inhibitors using Acarviosine-glucose as a donor for enzyme reactions were synthesized, indicating potential applications in developing hypoglycemic agents (Young-Su Lee, Lee, Lee, Lee, Kim, Zhang, Withers, Kim, Lee, & Park, 2008).

Safety And Hazards

Acarviosin should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(1S,2S,3R,6S)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7+,8-,9-,10+,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHKERRGDZTZQJ-SHCNSHNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901106187
Record name Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901106187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,3R,6S)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol

CAS RN

80943-41-5
Record name Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80943-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901106187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
216
Citations
P Geng, F Qiu, Y Zhu, G Bai - Carbohydrate Research, 2008 - Elsevier
… were given to the oligomers due to their acarviosin core structures. Acarviostatins III03 and IV03, which contain three and four acarviosin–glucose moieties, respectively, were identified …
Number of citations: 49 www.sciencedirect.com
MJ McDonough, RV Stick, DMG Tilbrook… - Australian journal of …, 2004 - CSIRO Publishing
… ‘methyl β-acarviosin’ and our efforts towards various deoxygenated versions of methyl β-acarviosin. As well, the synthesis of a 1,3-linked variant of methyl β-acarviosin is reported, …
Number of citations: 10 www.publish.csiro.au
E Kato, F Chikahisa, J Kawabata - Tetrahedron Letters, 2016 - Elsevier
… and synthesized conjugates of glucose and acarviosin. The synthetic compounds showed … to acarviosin. Comparison of these activities revealed transglycosylation of acarviosin during …
Number of citations: 4 www.sciencedirect.com
JK Fairweather, MJ McDonough, RV Stick… - Australian journal of …, 2004 - CSIRO Publishing
In a first approach to a glycosylated version of ‘methyl β-acarviosin’, a putative inhibitor of cellulases, cellobiose was converted into a carbocyclic enone that could not be transformed …
Number of citations: 18 www.publish.csiro.au
JC McAuliffe, RV Stick - Australian journal of chemistry, 1997 - CSIRO Publishing
… derivative of another diastereoisomer of methyl acarviosin as prepared by Ogawa and coworkers.As … This work has produced not just a diastereoisomer of methyl acarviosin, but the 6-…
Number of citations: 9 www.publish.csiro.au
Y Shibata, Y Kosuge, T Mizukoshi, S Ogawa - Carbohydrate research, 1992 - Elsevier
Nine analogues of methyl acarviosin (1), the core structure of acarbose and its homologues, the 6-hydroxy-(2), 6-azido-(3), 6-amino-(4), 6-acetamido-(5), 6-methoxy-(6), 6-hydroxy-2-O-…
Number of citations: 24 www.sciencedirect.com
S Ogawa, Y Nakamura - Carbohydrate research, 1992 - Elsevier
Two methyl acarviosin analogues 3a and 4a, having the α-manno configuration, and their dihydro derivatives 6a and 7a were synthesised by coupling the protected pseudo-sugar …
Number of citations: 21 www.sciencedirect.com
JC McAuliffe, RV Stick, DMG Tilbrook… - Australian journal of …, 1998 - CSIRO Publishing
In model studies, a fully protected D-galactopyranoside 4-triflate and two 6-deoxy analogues were shown to alkylate cyclohexylamine, leading to 4-cyclohexylamino-4-deoxy- and 4,6-…
Number of citations: 16 www.publish.csiro.au
YY Wang, DC Xiong, Q Li, Y Wang, XS Ye - Tetrahedron, 2012 - Elsevier
… Acarviosin 3 contains the valienamine unit connected to a 6-deoxy-d-glucose residue by 1,4-N-linkage. Moreover, methyl acarviosin 4, … To search for new acarviosin analogs, we …
Number of citations: 5 www.sciencedirect.com
S Ogawa, Y Shibata, Y Kosuge, K Yasuda… - Journal of the …, 1990 - pubs.rsc.org
Synthesis of Potent a-Glucosidase Inhibitors: Methyl Acarviosin Analogue composed of 1,6-Anhydro-~-~-glucopyranose Residue … acarviosin 1. Methyl acarviosin' 1, which is a core structure of acarbose and …
Number of citations: 11 pubs.rsc.org

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